N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide
Overview
Description
N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide is a complex organic compound with a unique structure that includes a chlorinated aromatic ring, a trifluoroacetyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methylphenylamine to obtain 3-chloro-2-methylphenylamine. This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group. The final step involves the formation of the piperazine ring through a cyclization reaction with an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substitution reactions can occur, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroacetyl group is particularly important for its binding affinity and specificity. The piperazine ring may also play a role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(acetyl)-2-piperazinyl]acetamide: Similar structure but lacks the trifluoroacetyl group.
N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoromethyl)-2-piperazinyl]acetamide: Contains a trifluoromethyl group instead of trifluoroacetyl.
Uniqueness
N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide is unique due to the presence of the trifluoroacetyl group, which enhances its chemical stability and binding affinity. This makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(2,2,2-trifluoroacetyl)piperazin-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N3O3/c1-8-9(16)3-2-4-10(8)21-12(23)7-11-13(24)20-5-6-22(11)14(25)15(17,18)19/h2-4,11H,5-7H2,1H3,(H,20,24)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICUPSPMXHDDCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NCCN2C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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